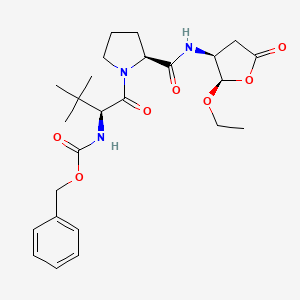
benzyl (S)-1-((S)-2-((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-ylcarbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Cat. No. B1529674
Key on ui cas rn:
864167-26-0
M. Wt: 489.6 g/mol
InChI Key: ASANYKSLSJDAJL-DSXMGRQXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109357B2
Procedure details


To a solution of (R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (X, R1=Et) (0.14 g, 0.41 mmol) (1H-NMR shows ˜8:2 syn:anti epimers) and lutidine (0.48 mL, 4.1 mmol) in dichloromethane (5 mL) at room temperature under nitrogen was dropwise added trimethylsilyltrifluoromethane-sulfonate (0.48 mL, 2.46 mmol). The reaction was stirred for 0.5 h, then was treated with saturated sodium bicarbonate, was extracted with three portions of dichloromethane, was dried (sodium sulfate), and was evaporated. To the crude intermediate was added 2-benzyloxycarbonylamino-3,3-dimethylbutyric acid (0.12 g, 0.45 mmol) in dichloromethane (5 mL), EDC (0.10 g, 0.51 mmol) and HOBT (0.07 g, 0.51 mmol). The resulting mixture was stirred at room temperature under nitrogen for 3 days. The reaction was diluted with ethyl acetate, was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate hexanes provided {1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester (0.12 g, 59% yield) as a white foam. 1H-NMR (500 MHz, CDCl3) δ 7.43 (br d, J=7.7 Hz, 1H), 7.28 (s, 5H), 5.40 (m, 2H), 5.02 (AB q, J=12.1, 31.0 Hz, 2H), 4.55 (m, 2H), 4.29 (d, J=9.6 Hz, 1H), 4.23 (m, 0.2H), 3.85 (m, 0.8H), 3.73 (m, 1H), 3.58 (m, 2H), 2.90 (m, 0.2H), 2.74 (dd, J=17.0, 8.4 Hz, 0.8H), 2.30 (m, 2H), 2.05 (m, 1H), 1.90 (m, 1H), 1.80 (m, 1H), 1.20 (t, J=7.0 Hz, 2.4H), 1.15 (t, J=7.0 Hz, 0.6H), 0.93 (s, 9H) ppm.
Name
(R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.14 g
Type
reactant
Reaction Step One





[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
0.12 g
Type
reactant
Reaction Step Six





Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C@@H:9]1[C:13](=[O:24])[NH:14][C:15]1[CH:16]([O:21][CH2:22][CH3:23])[O:17][C:18](=[O:20])[CH:19]=1)=[O:7])(C)(C)C.N1C(C)=CC=CC=1C.C[Si](OS(C(F)(F)F)(=O)=O)(C)C.C(=O)(O)[O-].[Na+].[CH2:50]([O:57][C:58]([NH:60][CH:61]([C:65]([CH3:68])([CH3:67])[CH3:66])C(O)=O)=[O:59])[C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>ClCCl.C(OCC)(=O)C>[CH2:50]([O:57][C:58](=[O:59])[NH:60][CH:61]([C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](=[O:24])[NH:14][CH:15]1[CH2:19][C:18](=[O:20])[O:17][CH:16]1[O:21][CH2:22][CH3:23])=[O:7])[C:65]([CH3:67])([CH3:66])[CH3:68])[C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
(R)-2-(2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](CCC1)C(NC=1C(OC(C1)=O)OCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Six
[Compound]
|
Name
|
crude intermediate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
0.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Seven
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with three portions of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at room temperature under nitrogen for 3 days
|
|
Duration
|
3 d
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1:1 ethyl acetate hexanes
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(C(C)(C)C)C(=O)N1C(CCC1)C(NC1C(OC(C1)=O)OCC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.12 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
